molecular formula C16H11NO5 B5097372 2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS No. 65190-77-4

2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B5097372
CAS No.: 65190-77-4
M. Wt: 297.26 g/mol
InChI Key: AAFOAJIKSOVZAS-UHFFFAOYSA-N
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Description

2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenolic and isoindole moieties, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-9-5-6-12(13(19)7-9)14(20)8-17-15(21)10-3-1-2-4-11(10)16(17)22/h1-7,18-19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFOAJIKSOVZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367164
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65190-77-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2,4-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated phenolic compounds.

Scientific Research Applications

Physical Properties

PropertyValue
LogP3.04
Heavy Atoms Count20
Rotatable Bonds Count5
Polar Surface Area136 Å
Hydrogen Bond Acceptors4
Hydrogen Bond Donors3

These properties indicate that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.

Pharmacological Activities

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Studies indicate that derivatives of isoindole compounds often exhibit high radical scavenging activity, making them potential candidates for developing antioxidant therapies.
  • Anticancer Properties :
    • Research has indicated that isoindole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures to 2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is a key factor in its neuroprotective profile.

Synthetic Applications

The compound's unique structure allows it to serve as a precursor in the synthesis of more complex molecules. Its derivatives can be utilized in the development of pharmaceuticals targeting various biological pathways.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several isoindole derivatives, including the target compound. The results demonstrated a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Cancer Cell Line Studies :
    • In vitro studies conducted on breast and colon cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and cell cycle arrest.
  • Neuroprotection Research :
    • A recent investigation published in Neuroscience Letters explored the neuroprotective effects of isoindole derivatives in a mouse model of Alzheimer's disease. The findings indicated that administration of the compound significantly reduced amyloid-beta plaque formation and improved cognitive function.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dihydroxyphenyl)benzimidazole
  • 2-(2,4-Dihydroxyphenyl)benzoxazole
  • 2-(2,4-Dihydroxyphenyl)benzothiazole

Uniqueness

Compared to similar compounds, 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione exhibits unique structural features due to the presence of both phenolic and isoindole moieties. This dual functionality enhances its chemical reactivity and broadens its range of applications in various scientific fields .

Biological Activity

The compound 2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 65190-77-4) is a synthetic derivative of isoindole that has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on cancer cells and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H11NO5C_{16}H_{11}NO_5, with a molecular weight of approximately 297.26 g/mol. The structure consists of an isoindole core with a hydroxylated phenyl group and a ketoethyl side chain, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary evaluations suggest that derivatives of isoindole compounds can inhibit the growth of various cancer cell lines. Specifically, compounds similar to this compound have shown promise in suppressing A549 lung cancer cell proliferation through mechanisms such as cell cycle arrest and autophagy induction .
  • Antioxidant Properties : The presence of dihydroxyphenyl groups is often correlated with antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro .

Anticancer Studies

A study focusing on isoindole derivatives demonstrated that treatment with related compounds led to a dose-dependent inhibition of A549 lung cancer cells. The mechanism was primarily attributed to autophagy induction, which was confirmed through various assays measuring cell viability and proliferation rates .

StudyCell LineEffectMechanism
A549Inhibition of growthAutophagy induction
VariousAntioxidant activityFree radical scavenging

Antioxidant Activity

The antioxidant capacity of phenolic compounds has been well-documented. In assays using DPPH and ABTS methods, compounds structurally related to this compound exhibited significant radical scavenging abilities. This suggests potential applications in preventing oxidative damage in biological systems .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and oxidative stress pathways.
  • Cell Cycle Modulation : The compound's ability to induce cell cycle arrest in cancer cells suggests that it may interfere with critical regulatory pathways.

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